![molecular formula C25H18N6O6 B12273955 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- CAS No. 6985-95-1](/img/structure/B12273955.png)
2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking aromatic rings. The unique structure of this compound makes it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-methoxy-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-2-naphthalenecarboxamide under alkaline conditions to form the azo compound.
Cyclization: The intermediate product undergoes cyclization with o-phenylenediamine to form the benzimidazole ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and temperature control.
Purification Steps: Including recrystallization and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium dithionite or zinc in acetic acid.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
Quinone Derivatives: From oxidation reactions.
Amines: From reduction of the azo group.
Substituted Aromatics: From electrophilic substitution reactions.
Scientific Research Applications
2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- has diverse applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: Interacts with cellular proteins and enzymes, affecting their function.
Pathways Involved: Can modulate signaling pathways, leading to changes in cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide Derivatives: Compounds with similar core structures but different substituents.
Azo Dyes: Other azo compounds with varying aromatic groups.
Uniqueness
Structural Complexity: The combination of the benzimidazole ring, azo group, and naphthalenecarboxamide moiety makes it unique.
Functional Properties: Its specific color properties and potential biological activities distinguish it from other similar compounds.
Properties
CAS No. |
6985-95-1 |
|---|---|
Molecular Formula |
C25H18N6O6 |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H18N6O6/c1-37-21-12-15(31(35)36)7-9-19(21)29-30-22-16-5-3-2-4-13(16)10-17(23(22)32)24(33)26-14-6-8-18-20(11-14)28-25(34)27-18/h2-12,32H,1H3,(H,26,33)(H2,27,28,34) |
InChI Key |
HECMZBWRWWVBJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


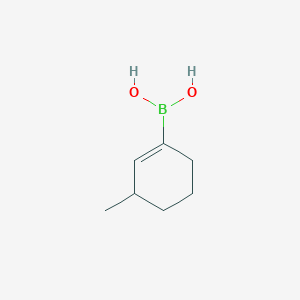
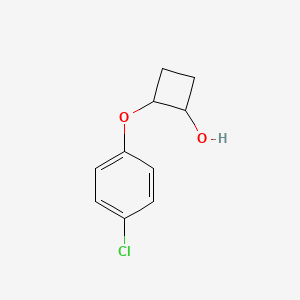
![5-Chloro-6-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12273893.png)
![1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate](/img/structure/B12273903.png)

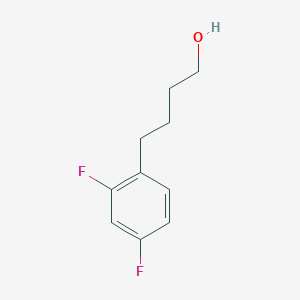
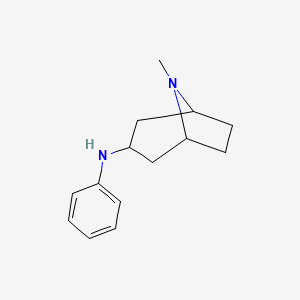
![Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B12273917.png)
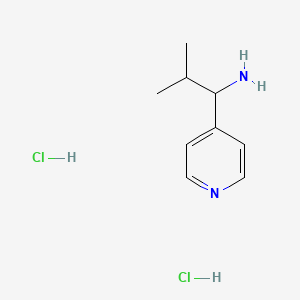
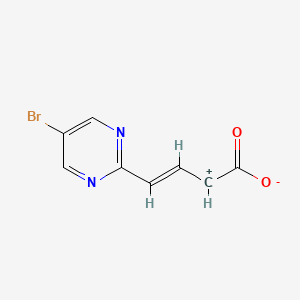
![1-(3,4-Dihydroxyphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12273928.png)
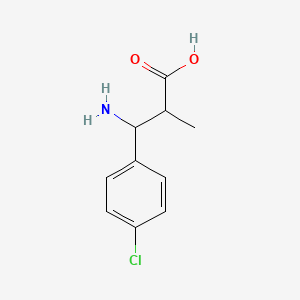
![n-[(3,4-Difluorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12273941.png)
![1,3-Benzenedisulfonic acid, 4-[bis[4-[ethyl(phenylmethyl)amino]phenyl]methyl]-](/img/structure/B12273950.png)
